molecular formula C14H12N4 B2700679 4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine CAS No. 691870-09-4

4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine

Cat. No.: B2700679
CAS No.: 691870-09-4
M. Wt: 236.278
InChI Key: VBADHXGDEDXSBS-UHFFFAOYSA-N
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Description

4-[4-(1H-Pyrrol-1-yl)phenyl]-2-pyrimidinamine is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. This aromatic heterocyclic compound features a pyrimidinamine core linked to a phenyl ring substituted with a pyrrole group, a structural motif common in the development of pharmacologically active molecules . Compounds with similar pyrrole-phenyl-pyrimidine scaffolds are frequently investigated for their potential as molecular scaffolds and key intermediates in organic synthesis . Researchers value this structure for its potential utility in constructing more complex molecules for screening against biological targets. Its physicochemical properties suggest it may be suitable for applications in drug discovery projects, where it could serve as a building block for the development of novel enzyme inhibitors or receptor ligands. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

4-(4-pyrrol-1-ylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-14-16-8-7-13(17-14)11-3-5-12(6-4-11)18-9-1-2-10-18/h1-10H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBADHXGDEDXSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Synthesis of 4-(1H-pyrrol-1-yl)aniline: This intermediate can be prepared by the reaction of aniline with pyrrole in the presence of a suitable catalyst.

    Formation of this compound: The intermediate 4-(1H-pyrrol-1-yl)aniline is then reacted with a pyrimidine derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine features both pyrrole and pyrimidine rings, which contribute to its unique chemical properties. The molecular formula is C14H12N4C_{14}H_{12}N_{4}, and it exhibits characteristics that make it suitable for various research applications, including synthesis and biological activity.

Medicinal Chemistry

The compound is primarily studied for its anticancer properties. Research indicates that it acts as a potent inhibitor of MAPK-interacting kinases (Mnks), which are implicated in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant anti-proliferative effects against MV4-11 acute myeloid leukemia (AML) cells by inhibiting eIF4E phosphorylation and inducing apoptosis through down-regulation of anti-apoptotic proteins like Mcl-1 .

Table 1: Anticancer Activity Against MV4-11 AML Cells

CompoundIC50 (µM)Mechanism of Action
7k10.5Inhibition of Mnk2, reduction of phosphorylated eIF4E
7m15.0Induction of apoptosis via PARP cleavage

In addition to its anticancer effects, the compound has shown potential in other biological areas:

  • Antimicrobial Activity : Some derivatives exhibit efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents.
  • Anti-inflammatory Effects : The structure suggests possible inhibition of pro-inflammatory cytokines, providing a basis for further exploration in inflammatory diseases .

Synthesis and Material Science

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential applications in materials science, such as conductive polymers and sensors.

Table 2: Synthesis Pathways for Derivatives

Reaction TypeStarting MaterialsYield (%)
CyclocondensationPyrrole + Guanidine91
Substitution ReactionHalogenated pyrimidines + AminesVariable

Case Study 1: Anticancer Research

A notable study focused on the synthesis and evaluation of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines as Mnk inhibitors. The lead compound demonstrated significant cytotoxicity against multiple cancer cell lines, with promising pharmacokinetic properties that support further development as an oral therapeutic agent .

Case Study 2: Antiangiogenic Activity

Research into pyrrolo[2,3-d]pyrimidine derivatives revealed their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). Compounds synthesized from this framework showed enhanced potency compared to existing treatments, indicating potential for use in antiangiogenic therapies .

Mechanism of Action

The mechanism of action of 4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
4-[4-(1H-Pyrrol-1-yl)phenyl]-2-pyrimidinamine (Target) C₁₄H₁₂N₄ 236.28 Pyrrole-substituted phenyl ring Balanced aromaticity; potential for π-π stacking interactions
4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS: 1823183-38-5) C₁₂H₉N₅S 255.30 Thiazole-pyridine hybrid substituent Sulfur atom may enhance metabolic stability; pyridine improves solubility
4-[4-(1H-Imidazol-1-yl)phenyl]pyrimidin-2-amine (CAS: 477850-39-8) C₁₃H₁₂N₅ 238.27 (calculated) Imidazole-substituted phenyl ring Additional nitrogen in imidazole increases basicity; potential kinase inhibition
4-[2-Methyl-1-isopropyl-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine (AZD5438) C₁₉H₂₂N₆O₂S 398.48 (calculated) Methylsulfonylphenyl and methyl-isopropylimidazole groups Clinically studied CDK inhibitor; sulfonyl group enhances target selectivity
4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine (CAS: 299463-56-2) C₁₆H₁₃N₃ 247.29 Biphenyl substituent Extended aromatic system may improve binding affinity but reduce solubility

Key Observations:

Electronic and Steric Effects :

  • The pyrrole substituent in the target compound provides moderate electron-donating effects compared to the imidazole (electron-rich) and thiazole-pyridine (electron-withdrawing) groups in analogs .
  • The methylsulfonylphenyl group in AZD5438 introduces strong electron-withdrawing characteristics, enhancing interactions with hydrophobic kinase pockets .

Pharmacological Potential: AZD5438 (a CDK inhibitor) demonstrates how substituent bulkiness (e.g., methyl-isopropylimidazole) and polarity (sulfonyl group) can optimize target binding and pharmacokinetics . The biphenyl analog’s larger aromatic system may improve binding to flat protein surfaces but could limit bioavailability due to poor solubility .

Metabolic Considerations :

  • Thiazole-containing analogs (e.g., C₁₂H₉N₅S) may exhibit improved metabolic stability due to sulfur’s resistance to oxidative degradation .

Biological Activity

Introduction

4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It has been investigated for its potential applications in treating various diseases, including cancer and infections. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrrole ring with a pyrimidine moiety, which contributes to its biological properties. Its chemical formula is C12_{12}H12_{12}N4_{4}, and it has a molecular weight of 224.25 g/mol. The presence of both nitrogen-containing rings enhances its ability to interact with biological targets.

Enzyme Inhibition

Research indicates that this compound acts primarily as an enzyme inhibitor. Notably, it has shown activity against:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell growth, making this compound a candidate for anticancer therapy.
  • Enoyl ACP Reductase : This enzyme is involved in fatty acid biosynthesis, and its inhibition may disrupt lipid metabolism in cancer cells.

Cellular Effects

In vitro studies have demonstrated that this compound can alter cellular functions significantly:

  • Monoclonal Antibody Production : In experiments using Chinese hamster ovary (CHO) cells, the compound was found to enhance the production of monoclonal antibodies, indicating its potential utility in biopharmaceutical manufacturing.
  • Anti-proliferative Activity : It has shown promising results in inhibiting the proliferation of various cancer cell lines, including acute myeloid leukemia (AML) cells. The mechanism involves down-regulation of key proteins associated with cell survival, such as Mcl-1, and induction of apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary investigations suggest it possesses properties that could inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Summary of Biological Activities

Activity Description
Enzyme InhibitionInhibits DHFR and enoyl ACP reductase; potential anticancer effects
Monoclonal Antibody ProductionEnhances antibody production in CHO cells
Anti-proliferative ActivityInduces apoptosis in AML cells; down-regulates survival proteins
Antimicrobial ActivityInhibits growth of certain bacteria and fungi

Case Study: Anticancer Potential

In a study focusing on the compound's anticancer properties, derivatives of this compound were synthesized and tested against MV4-11 AML cells. The lead compounds exhibited potent Mnk2 inhibitory activity, leading to reduced levels of phosphorylated eIF4E and triggering apoptotic pathways. These findings support the potential application of this compound in targeted cancer therapies .

Comparative Analysis with Similar Compounds

When compared to other pyrrole-based compounds, this compound demonstrates enhanced biological activity due to its structural uniqueness:

Compound Activity
4-(1H-pyrrol-1-yl)anilinePrecursor with limited activity
4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b]pyrroleSimilar structure but less potent
This compoundPotent enzyme inhibitor with diverse activities

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine?

  • Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Statistical methods like response surface methodology can minimize experimental runs while ensuring robustness . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, accelerating experimental validation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Answer : Combine analytical cross-validation using:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and aromatic substitution patterns.
  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., EP Reference Standards) to quantify purity ≥97% .
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.

Q. What experimental strategies are critical for assessing the compound’s stability under varying conditions?

  • Answer : Conduct accelerated stability studies using factorial design to test:

  • Thermal stability : Expose samples to 40–60°C over 4–8 weeks and monitor degradation via HPLC .
  • Photostability : Use controlled UV-light exposure chambers (ICH Q1B guidelines).
  • pH-dependent hydrolysis : Test solubility and degradation kinetics in buffers (pH 3–9) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental results in synthesis pathways be resolved?

  • Answer : Implement a feedback loop where experimental data (e.g., failed intermediates, yields) refine computational models. For example:

  • Re-optimize density functional theory (DFT) calculations with experimentally observed steric/electronic effects .
  • Use machine learning tools to recalibrate reaction feasibility predictions based on empirical data .

Q. What advanced computational tools are suitable for studying the compound’s reactivity in catalytic systems?

  • Answer : Leverage molecular dynamics (MD) simulations to model interactions in catalytic environments (e.g., enzyme active sites). Pair with docking studies to predict binding affinities and transition-state analogs. Software like Gaussian or ORCA can optimize ground- and excited-state geometries for mechanistic insights .

Q. How can researchers design interdisciplinary studies to explore this compound’s biological or materials science applications?

  • Answer : Adopt multi-omics integration :

  • Chemoproteomics : Use affinity-based probes to map cellular targets.
  • Transcriptomics : Correlate compound exposure with gene expression changes.
  • Materials characterization : Apply X-ray crystallography or TEM to study self-assembly properties. Cross-disciplinary collaboration frameworks, as seen in ICReDD’s methodology, ensure efficient data circulation .

Q. What statistical frameworks are effective for analyzing non-linear relationships in reaction yield data?

  • Answer : Employ multivariate adaptive regression splines (MARS) or Bayesian optimization to model complex parameter interactions. These methods handle non-linear responses better than traditional ANOVA, especially in multi-step syntheses with competing pathways .

Methodological Resources

  • Data Integrity : Use encrypted chemical software (e.g., Schrödinger Suite) for secure data management and reproducibility .
  • Experimental Replicability : Document all synthetic steps using FAIR (Findable, Accessible, Interoperable, Reusable) principles, including raw spectral data and computational input files .

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